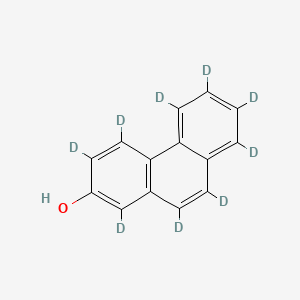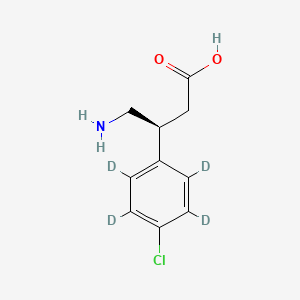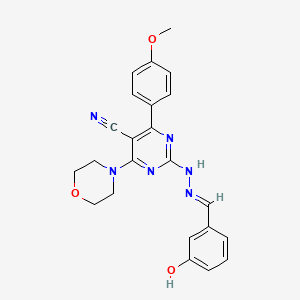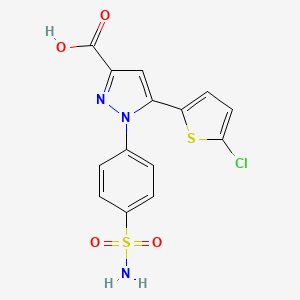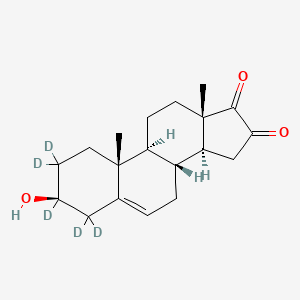
16-Ketodehydroepiandrosterone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Ketodehydroepiandrosterone-d5 is a deuterated form of 16-Ketodehydroepiandrosterone, a steroid hormone. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Ketodehydroepiandrosterone-d5 typically involves the deuteration of 16-Ketodehydroepiandrosterone. This process can be achieved through chemical synthesis or microbial transformation. One common method involves the protection of the 3-hydroxyl group of phytosterols, followed by conversion into dehydroepiandrosterone using Mycobacterium species .
Industrial Production Methods
Industrial production of this compound often relies on the chemical synthesis route from androst-4-ene-3,17-dione or 16-dehydropregnenolone acetate. The process includes selective esterification, protection, reduction, and hydrolysis steps to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
16-Ketodehydroepiandrosterone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which are useful in further biochemical studies .
Scientific Research Applications
16-Ketodehydroepiandrosterone-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for isotope labeling studies.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Used in clinical diagnostics and therapeutic research, particularly in hormone-related studies.
Industry: Employed in the production of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 16-Ketodehydroepiandrosterone-d5 involves its interaction with various molecular targets and pathways. It is known to interact with steroid receptors and enzymes involved in steroidogenesis. The deuterated form allows for precise tracking of its metabolic fate and interactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
Dehydroepiandrosterone: A precursor to 16-Ketodehydroepiandrosterone.
Androst-4-ene-3,17-dione: Another steroid hormone with similar properties.
16-Dehydropregnenolone acetate: A precursor used in the synthesis of various steroid hormones.
Uniqueness
16-Ketodehydroepiandrosterone-d5 is unique due to its stable isotope labeling, which provides enhanced precision in tracking and studying its biochemical and physiological effects. This makes it particularly valuable in research settings where accurate measurement and analysis are crucial .
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-16,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-15,20H,4-10H2,1-2H3/t12-,13+,14-,15-,18-,19-/m0/s1/i5D2,9D2,12D |
InChI Key |
HZDYOVALJZGFJH-XMMOEFSCSA-N |
Isomeric SMILES |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1([2H])[2H])CC(=O)C4=O)C)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=O)C4=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



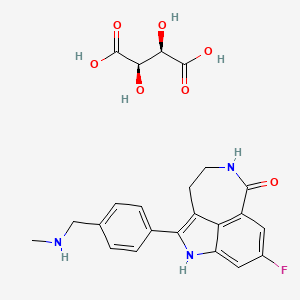
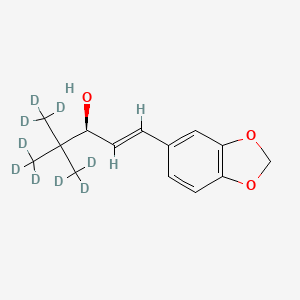
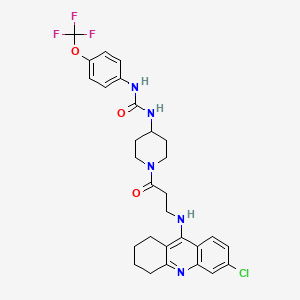
![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
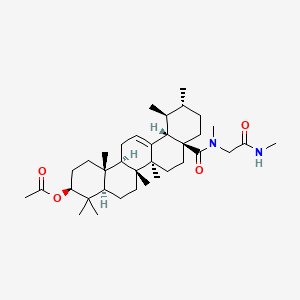
![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)


